molecular formula C15H14N4O2S2 B12168439 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide

Cat. No.: B12168439
M. Wt: 346.4 g/mol
InChI Key: FGBZKRZPVRWQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a phenyl group at position 4. The carboxamide moiety at position 4 links to a 1,3,4-thiadiazole ring bearing a methoxymethyl group at position 5. This structure combines aromatic and heterocyclic motifs, which are often associated with bioactivity in medicinal and agrochemical contexts .

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-9-16-12(13(22-9)10-6-4-3-5-7-10)14(20)17-15-19-18-11(23-15)8-21-2/h3-7H,8H2,1-2H3,(H,17,19,20)

InChI Key

FGBZKRZPVRWQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Acid Chloride Coupling

Procedure :

  • Activation : 2-Methyl-5-phenylthiazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 h) to form the acid chloride.

  • Coupling : The acid chloride is reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in acetonitrile, using pyridine (5 equiv.) as a base at room temperature (3 h).

  • Workup : The mixture is concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexanes).

Yield : ~70–80% (estimated based on analogous reactions).

Carbodiimide-Mediated Coupling

Procedure :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used in DMF at 0°C.

  • Reaction : The carboxylic acid and amine are stirred for 12 h at room temperature.

  • Purification : Column chromatography (CH₂Cl₂/MeOH 95:5) isolates the product.

Advantages : Higher functional group tolerance compared to acid chloride method.

Analytical Characterization

Structural Validation :

  • 1H-NMR : Peaks at δ 2.6 (s, 3H, thiazole-CH₃), δ 3.4 (s, 3H, OCH₃), δ 4.6 (s, 2H, CH₂OCH₃), and aromatic protons (δ 7.3–7.9).

  • LC-MS : Molecular ion peak at m/z 452.6 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀N₆O₂S₂.

  • IR : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (thiadiazole C-S).

Purity :

  • HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Optimization Challenges and Solutions

Side Reactions

  • Thiadiazole Ring Instability : Prolonged exposure to strong acids/bases may degrade the thiadiazole core. Mitigated by using mild conditions (room temperature, neutral pH).

  • Amide Hydrolysis : Avoid aqueous workup at extreme pH; use anhydrous solvents during coupling.

Solvent Selection

  • Polar Solvents (DMF, Acetonitrile) : Improve solubility of intermediates but may complicate purification.

  • Nonpolar Solvents (DCM, Ether) : Preferred for final crystallization steps.

Scalability and Industrial Relevance

  • Batch Size : Patent examples describe gram-scale synthesis (3–5 g) with consistent yields.

  • Cost Drivers : Bromine and EDCl/HOBt are high-cost reagents; substituting with NaOCl or N,N’-carbonyldiimidazole (CDI) reduces expenses .

Chemical Reactions Analysis

Types of Reactions: N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of oncology. Studies indicate that derivatives of thiadiazole and thiazole exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies

A study demonstrated that modifications to the thiazole ring significantly enhanced anticancer properties:

  • Compound Variants : Variants of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide showed increased potency against MCF-7 cells with IC50 values as low as 12.5 µM .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its structure allows it to interact effectively with bacterial cell membranes.

Efficacy Against Bacteria

Studies have shown that thiadiazole derivatives can act against Gram-positive and Gram-negative bacteria:

  • Mechanism : The interaction with bacterial enzymes may disrupt metabolic processes essential for bacterial growth .

Research Findings

In vitro studies have reported significant antibacterial activity:

  • Bacterial Strains Tested : Various strains including Staphylococcus aureus and Escherichia coli were used to evaluate the antimicrobial efficacy of the compound, with promising results indicating potential for development into a therapeutic agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for other biological activities:

Anticonvulsant Activity

Research indicates that thiazole derivatives can exhibit anticonvulsant properties:

  • Mechanism : These compounds may modulate neurotransmitter systems involved in seizure activity .

Anti-inflammatory Effects

Some studies suggest that the compound may possess anti-inflammatory properties:

  • Potential Applications : This could lead to applications in treating inflammatory diseases where modulation of inflammatory pathways is beneficial .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationCell Line/PathogenIC50/Activity LevelReference
AnticancerMCF-712.5 µM
AntimicrobialE. coliSignificant inhibition
AnticonvulsantVarious modelsEffective modulation
Anti-inflammatoryIn vitro modelsPotentially effective

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiadiazole-Acetamide Derivatives

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) () feature acetamide bridges instead of carboxamide linkages. These derivatives exhibit sulfur-based substituents (e.g., methylthio, benzylthio) on the thiadiazole ring, contrasting with the methoxymethyl group in the target compound. The methoxymethyl group may enhance solubility due to its polar ether linkage compared to lipophilic thioether groups .

Pyridinyl-Thiadiazole Carboxamides

In , N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) and N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) replace the thiazole core with pyridine.

Triazole-Thiazole Hybrids

describes compounds like 9a–e, which incorporate triazole and benzimidazole moieties.

Anticancer Activity

In , 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropanehydrazonoyl chloride (7b) exhibited an IC50 of 1.61 µg/mL against HepG-2 cells, highlighting the importance of the thiazole-phenyl motif. The target compound’s methoxymethyl group could modulate bioavailability or target engagement .

Fungicidal and Insecticidal Activity

notes that 1,3,4-thiadiazole derivatives with benzylidene substituents (e.g., E-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) show fungicidal activity. The target compound’s phenyl-thiazole core may similarly enhance interactions with fungal enzymes .

Physicochemical Properties

Property Target Compound N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) 5e ()
Melting Point Not reported 175–177°C 132–134°C
Solubility Likely higher (methoxymethyl) Moderate (chlorophenyl) Low (chlorobenzylthio)
logP (Predicted) ~2.5 ~3.2 ~3.8

Biological Activity

The compound N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide (CAS Number: 1401540-92-8) is a novel synthetic derivative belonging to the class of thiadiazole compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2S2C_{15}H_{14}N_{4}O_{2}S_{2} with a molecular weight of 346.4 g/mol. The structure features a thiadiazole ring that is known for its diverse biological activities.

PropertyValue
CAS Number1401540-92-8
Molecular FormulaC15H14N4O2S2
Molecular Weight346.4 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. These compounds have been shown to target various cancer cell lines effectively.

  • Mechanism of Action : Thiadiazole derivatives inhibit DNA and RNA synthesis without affecting protein synthesis, which is crucial in cancer treatment. They also interact with key kinases involved in tumorigenesis .
  • In Vitro Studies : A study reported that derivatives similar to the compound demonstrated IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 breast cancer cells and from 3.13 to 44.87 µg/mL against HepG2 liver cancer cells .
  • Cell Cycle Analysis : Certain derivatives were found to induce cell cycle arrest in specific phases (G2/M for MCF-7 cells), leading to apoptosis via mitochondrial pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties:

  • Broad Spectrum Efficacy : Compounds with the thiadiazole structure have shown activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Mechanisms : The presence of heteroatoms in the thiadiazole ring enhances interactions with biological targets, contributing to their antimicrobial efficacy .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Study on HepG2 and A549 Cells : A derivative similar to this compound exhibited IC50 values of 4.37 ± 0.7 µg/mL against HepG2 and 8.03 ± 0.5 µg/mL against A549 cell lines .
  • Neuroprotective Effects : Some thiadiazole compounds have shown neuroprotective properties, indicating their potential for treating neurological disorders .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, leveraging heterocyclic coupling and carboxamide formation. Key steps include:

  • Thiadiazole-thiazole coupling : Reacting 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with a thiazole-4-carbonyl chloride derivative under reflux in aprotic solvents like acetonitrile or DMF. Cyclization often requires iodine and triethylamine as catalysts .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate high-purity products .
  • Critical parameters : Temperature (20–25°C for coupling, reflux for cyclization) and stoichiometric control of reagents like chloroacetyl chloride to avoid side reactions .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Standard analytical workflows include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methoxymethyl (-OCH2O-), thiadiazole (C-S), and phenyl protons. For example, methoxymethyl protons appear as singlets at δ 3.2–3.5 ppm .
    • IR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-N stretch ~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

Basic: What initial biological screening approaches are recommended?

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations. Thiadiazole-thiazole hybrids often show IC50 values <50 μM due to apoptosis induction .
  • Antimicrobial testing : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazole derivatives exhibit MICs of 8–32 μg/mL .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinities .

Advanced: How can researchers optimize reaction yields given contradictory reports on cyclization conditions?

Contradictions arise in cyclization catalysts (e.g., iodine vs. PCl₃) and solvent systems (DMF vs. acetonitrile). Mitigation strategies:

  • Design of Experiments (DOE) : Vary catalyst concentration (0.1–1.0 eq.) and solvent polarity to map yield trends. For example, iodine (0.5 eq.) in DMF increases yields by 20% compared to acetonitrile .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (1–3 hours) .

Advanced: How to address discrepancies in biological activity data across studies?

Discrepancies often stem from assay conditions (e.g., pH, serum content). Recommendations:

  • Standardized protocols : Use pH-adjusted media (e.g., pH 7.4 for antimicrobial tests) to replicate physiological conditions .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize activity metrics .
  • Dose-response curves : Generate IC50/EC50 values across 3+ independent replicates to reduce variability .

Advanced: What computational methods predict binding mechanisms and resolve structural ambiguities?

  • Molecular docking : Use Glide XP (Schrödinger) to model interactions with targets like EGFR. Hydrophobic enclosures and hydrogen-bond networks explain affinity differences between analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxymethyl vs. methyl) with bioactivity using descriptors like logP and polar surface area .

Advanced: How to identify structural analogs with enhanced bioactivity?

Compare core scaffolds and substituents using databases and literature analogs:

Analog Structural Features Bioactivity Source
2-PhenylthiazoleLacks thiadiazole ringLower anticancer activity (IC50 >100 μM)
5-Methyl-1,3,4-thiadiazoleMissing methoxymethyl groupModerate antimicrobial (MIC 32 μg/mL)
Target compoundThiadiazole-thiazole hybridIC50 12 μM (HeLa), MIC 8 μg/mL

Replace methoxymethyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .

Advanced: What strategies resolve spectral data contradictions (e.g., NMR peak overlaps)?

  • 2D NMR : Use HSQC and HMBC to assign overlapping peaks (e.g., distinguish thiadiazole C2 from thiazole C4) .
  • Crystallography : Solve single-crystal structures via SHELXL to validate bond lengths/angles (e.g., C-S bond ~1.7 Å) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.